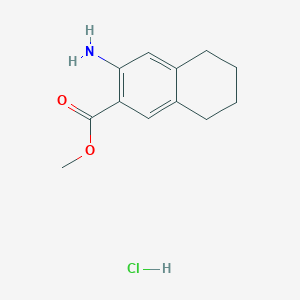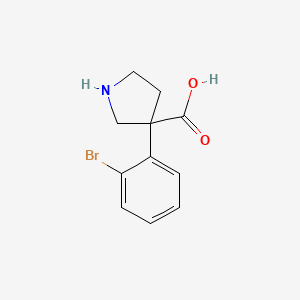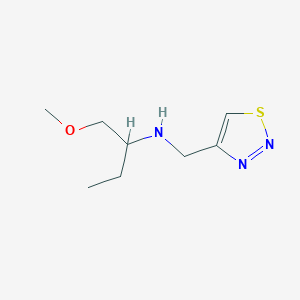amine](/img/structure/B13241042.png)
[(3-Bromo-4-fluorophenyl)methyl](3-methylbutan-2-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-4-fluorophenyl)methylamine is an organic compound with the molecular formula C12H17BrFN It is a derivative of phenylmethylamine, featuring both bromine and fluorine substituents on the phenyl ring, and a branched alkyl chain attached to the amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-fluorophenyl)methylamine typically involves the following steps:
Bromination and Fluorination: The starting material, phenylmethylamine, undergoes bromination and fluorination to introduce the bromine and fluorine substituents on the phenyl ring. This can be achieved using bromine (Br2) and a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Alkylation: The brominated and fluorinated phenylmethylamine is then subjected to alkylation with 3-methylbutan-2-yl chloride in the presence of a base such as potassium carbonate (K2CO3) to form the final product.
Industrial Production Methods
Industrial production of (3-Bromo-4-fluorophenyl)methylamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-4-fluorophenyl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium methoxide (NaOCH3) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Suzuki-Miyaura Coupling: Palladium catalyst (Pd) with boronic acid in the presence of a base such as potassium phosphate (K3PO4).
Major Products
Substitution: Formation of substituted phenylmethylamines.
Oxidation: Formation of imines.
Reduction: Formation of secondary amines.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
(3-Bromo-4-fluorophenyl)methylamine has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Bromo-4-fluorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
(3-Bromo-4-fluorophenyl)methylamine can be compared with other similar compounds such as:
(3-Bromo-4-chlorophenyl)methylamine: Similar structure but with a chlorine substituent instead of fluorine.
(3-Bromo-4-fluorophenyl)methylamine: Similar structure but with a different alkyl chain.
(3-Bromo-4-fluorophenyl)methylamine: Similar structure but with a longer alkyl chain.
The uniqueness of (3-Bromo-4-fluorophenyl)methylamine lies in its specific combination of substituents and alkyl chain, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H17BrFN |
|---|---|
Poids moléculaire |
274.17 g/mol |
Nom IUPAC |
N-[(3-bromo-4-fluorophenyl)methyl]-3-methylbutan-2-amine |
InChI |
InChI=1S/C12H17BrFN/c1-8(2)9(3)15-7-10-4-5-12(14)11(13)6-10/h4-6,8-9,15H,7H2,1-3H3 |
Clé InChI |
XZFXDIXPMXGVHK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)NCC1=CC(=C(C=C1)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Methyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13241013.png)

amine](/img/structure/B13241027.png)

![{6,8,8-Trimethyl-1-oxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13241035.png)
